molecular formula C20H20ClOP B13696177 Ethoxytriphenylphosphonium Chloride

Ethoxytriphenylphosphonium Chloride

Cat. No.: B13696177
M. Wt: 342.8 g/mol
InChI Key: LYXGJNXRSQUBSD-UHFFFAOYSA-M
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Description

Ethoxytriphenylphosphonium chloride is an organic compound with the chemical formula C20H20ClP. It is a quaternary phosphonium salt, typically appearing as a white to off-white crystalline solid. This compound is known for its applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxytriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The reaction mixture is then heated to a temperature range of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often exceeding 94% yield and 99% purity .

Chemical Reactions Analysis

Types of Reactions

Ethoxytriphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include ylides, which are key intermediates in the synthesis of alkenes via the Wittig reaction .

Mechanism of Action

The mechanism of action of ethoxytriphenylphosphonium chloride involves its ability to form ylides, which are intermediates in the Wittig reaction. The phosphonium group can undergo nucleophilic attack, leading to the formation of a stable ylide. This ylide can then react with carbonyl compounds to form alkenes . Additionally, the compound’s ability to target mitochondrial membranes makes it useful in drug delivery systems .

Comparison with Similar Compounds

Ethoxytriphenylphosphonium chloride can be compared with other similar compounds, such as:

This compound stands out due to its specific applications in the Wittig reaction and its potential in drug delivery systems targeting mitochondria .

Properties

Molecular Formula

C20H20ClOP

Molecular Weight

342.8 g/mol

IUPAC Name

ethoxy(triphenyl)phosphanium;chloride

InChI

InChI=1S/C20H20OP.ClH/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1

InChI Key

LYXGJNXRSQUBSD-UHFFFAOYSA-M

Canonical SMILES

CCO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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